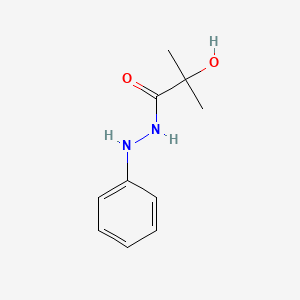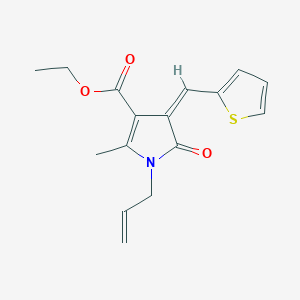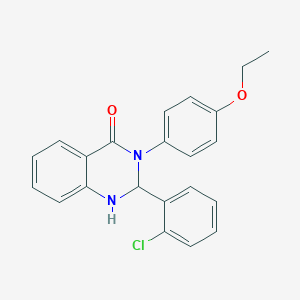
Lactic acid, 2-methyl-, 2-phenylhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido láctico, 2-metil-, 2-fenilhidrazida es un compuesto químico que pertenece a la clase de las hidrazidas. Se deriva del ácido láctico, que es un ácido orgánico que se encuentra naturalmente.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido láctico, 2-metil-, 2-fenilhidrazida suele implicar la reacción del ácido láctico con 2-fenilhidrazina. La reacción se lleva a cabo en condiciones ácidas o básicas para facilitar la formación del enlace hidrazida. El esquema general de la reacción es el siguiente:
Ácido láctico+2-fenilhidrazina→Ácido láctico, 2-metil-, 2-fenilhidrazida
Métodos de producción industrial
La producción industrial de este compuesto puede implicar métodos más eficientes y escalables, como la síntesis en flujo continuo o el uso de catalizadores para mejorar la velocidad de reacción y el rendimiento. Las condiciones específicas, como la temperatura, la presión y el disolvente, se optimizan para lograr una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido láctico, 2-metil-, 2-fenilhidrazida puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Puede reducirse para formar aminas u otros derivados reducidos.
Sustitución: El grupo hidrazida puede participar en reacciones de sustitución, donde es sustituido por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄).
Sustitución: Se pueden utilizar diversos nucleófilos para reacciones de sustitución, en función del producto deseado.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.
Aplicaciones en la investigación científica
El ácido láctico, 2-metil-, 2-fenilhidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como bloque de construcción para moléculas más complejas.
Biología: El compuesto se puede utilizar en ensayos bioquímicos y como sonda para estudiar las actividades enzimáticas.
Industria: El compuesto se puede utilizar en la producción de polímeros, recubrimientos y otros materiales industriales.
Aplicaciones Científicas De Investigación
Lactic acid, 2-methyl-, 2-phenylhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
El mecanismo de acción del ácido láctico, 2-metil-, 2-fenilhidrazida implica su interacción con dianas moleculares específicas. El grupo hidrazida puede formar enlaces covalentes con diversas biomoléculas, lo que provoca cambios en su estructura y función. Esta interacción puede afectar a las vías metabólicas y a los procesos celulares, lo que hace que el compuesto sea útil en diversas aplicaciones.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido láctico, 2-metil-, hidrazida
- Ácido láctico, 2-fenilhidrazida
- Ácido láctico, hidrazida
Unicidad
El ácido láctico, 2-metil-, 2-fenilhidrazida es único debido a la presencia tanto del grupo 2-metil como del grupo 2-fenil. Estos grupos confieren propiedades químicas y reactividad específicas, lo que hace que el compuesto sea distinto de otras hidrazidas.
Propiedades
Número CAS |
15421-39-3 |
|---|---|
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2-hydroxy-2-methyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11,14H,1-2H3,(H,12,13) |
Clave InChI |
CHIAHVSUEUXUMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)NNC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11541596.png)
![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate](/img/structure/B11541600.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11541604.png)
![2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11541610.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11541618.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11541627.png)

![6-chloro-N-(4-methylphenyl)-N'-[2-(morpholin-4-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11541636.png)
![2,2'-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(sulfanediyl))bis(N-(thiazol-2-yl)acetamide)](/img/structure/B11541647.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11541654.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11541671.png)

![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11541702.png)
